

Preliminary Toxicity Profile of Albitiazolium Bromide: A Technical Guide

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Compound of Interest

Compound Name: SAR 97276

Cat. No.: B1665694

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Disclaimer: This document summarizes the publicly available information regarding the preliminary toxicity profile of Albitiazolium bromide (also known as SAR97276). The development of this compound was discontinued due to a lack of efficacy, and as a result, a comprehensive public record of its preclinical toxicity is not available. The information presented herein is based on published clinical trial data and general principles of toxicological evaluation for pharmaceuticals.

Executive Summary

Albitiazolium bromide is a bis-thiazolium salt that was investigated as a potential treatment for malaria. Its mechanism of action involves the inhibition of de novo phosphatidylcholine (PC) biosynthesis in the *Plasmodium falciparum* parasite, a pathway essential for the parasite's survival. Clinical trials in humans have indicated that Albitiazolium bromide was generally well-tolerated with a good overall safety profile. However, dose-limiting adverse events, primarily related to visual accommodation and gastrointestinal issues, were observed at higher intravenous doses. Due to insufficient efficacy, its clinical development was halted. This guide provides an overview of the known safety information, its mechanism of action, and representative experimental protocols for the toxicological assessment of a novel antimalarial candidate like Albitiazolium bromide.

Clinical Safety and Tolerability

Two Phase 2, open-label, multicenter clinical trials were conducted to assess the safety and efficacy of parenterally administered Albitiazolium bromide in African adults and children with uncomplicated falciparum malaria.[1]

Key Findings:

- The drug was reported to be well tolerated with a good overall safety profile.[1][2]
- In Phase 1 clinical trials, adverse events (AEs) at the highest intravenous (IV) single and multiple doses included accommodation disorders of the eye, blurred vision, and gastrointestinal disorders (esophageal spasms).[2]
- Two participants experienced severe abdominal spasms after receiving multiple IV doses of 12.8 mg.[2]
- The highest administered dose was 36 mg given intramuscularly (IM) for 3 days.[2]

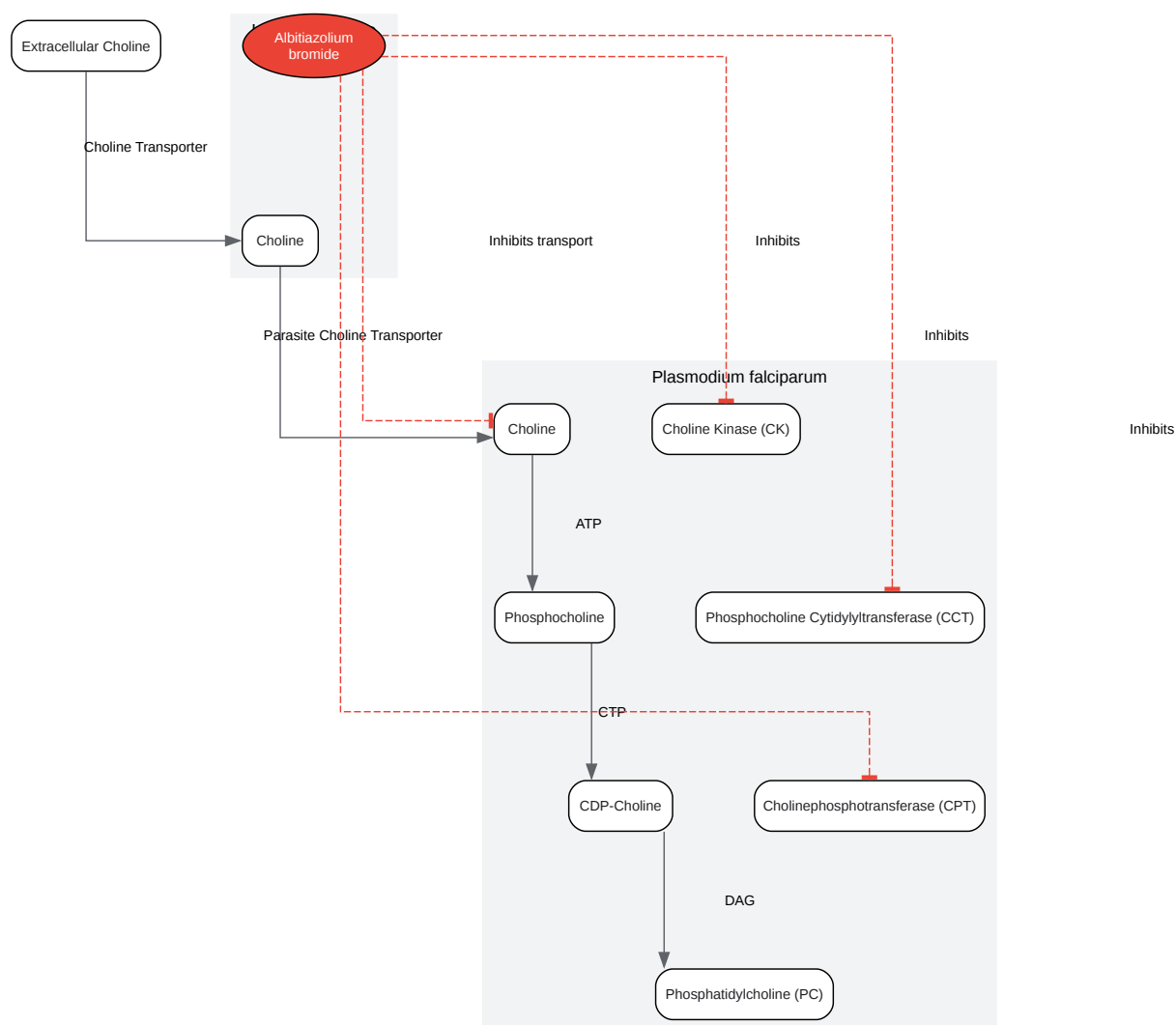
Table 1: Summary of Dosing and Outcomes in Phase 2 Clinical Trials

| Study Population | Dosing Regimen | Outcome | Reference |
|------------------|---|--|-----------|
| Adults | Single IM dose (0.18 mg/kg) or IV dose (0.14 mg/kg) | Insufficient efficacy. | [1][2] |
| Adults | 3-day IM regimen | Acceptable efficacy (90% cure rate). | [1][2] |
| Children | 3-day IM regimen | Insufficient efficacy (68% cure rate). | [1][2] |
| Teenagers | 0.5 mg/kg once daily for 3 days (IM) | Insufficient efficacy (rescue therapy required in 8/8 patients). | [1] |
| Teenagers | 0.25 mg/kg twice daily for 3 days (IM) | Insufficient efficacy (rescue therapy required in 5/8 patients). | [1] |

Mechanism of Action and Potential Toxicological Pathways

Albitiazolium bromide acts as a choline analogue. It competitively inhibits the transport of choline into the malaria parasite and disrupts the de novo phosphatidylcholine (PC) biosynthesis pathway. This pathway is crucial for the parasite's membrane formation and overall survival.

Signaling Pathway: Inhibition of Phosphatidylcholine Biosynthesis in *P. falciparum*



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Caption: Inhibition of the de novo phosphatidylcholine biosynthesis pathway by Albitiazolium bromide.

Representative Experimental Protocols for Toxicity Assessment

While specific preclinical toxicity data for Albitiazolium bromide is not publicly available, the following are standard, internationally recognized protocols that would be employed to evaluate the safety of a new antimalarial drug candidate.

In Vitro Cytotoxicity Assay

This assay determines the concentration of a substance that is toxic to cultured cells.

- Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
- Cell Lines: Human cell lines such as HepG2 (liver carcinoma), TOV-21G (ovarian adenocarcinoma), and WI-26VA4 (lung fibroblasts) are often used.^{[3][4]}
- Procedure:
 - Cells are seeded in 96-well plates and incubated for 24 hours.
 - The test compound (Albitiazolium bromide) is added at various concentrations and incubated for a further 24-72 hours.
 - The MTT reagent is added to each well and incubated for 3-4 hours.
 - The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
 - The absorbance is measured using a microplate reader at a wavelength of 570 nm.

- **Data Analysis:** The concentration that reduces cell viability by 50% (CC50) is calculated from the dose-response curve.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

This test is used to assess the mutagenic potential of a chemical compound.

- **Principle:** The Ames test uses several strains of the bacterium *Salmonella typhimurium* that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine, meaning they require it for growth. The test assesses the ability of the test substance to cause mutations that result in a return to the "prototrophic" state, so the bacteria can grow on a histidine-free medium.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- **Strains:** Commonly used strains include TA98, TA100, TA1535, and TA1537, which detect different types of mutations.
- **Procedure:**
 - The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).
 - The bacteria are then plated on a minimal agar medium lacking histidine.
 - The plates are incubated for 48-72 hours.
 - The number of revertant colonies is counted.
- **Data Analysis:** A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vivo Acute Oral Toxicity (OECD Guideline 420: Fixed Dose Procedure)

This study provides information on the hazardous properties of a substance following a single oral administration.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Animal Model: Typically rats (usually females).
- Procedure:
 - A stepwise procedure is used with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
 - A single animal is dosed at the starting dose.
 - If the animal survives, four more animals are dosed at the same level.
 - If the animal dies, the next lower fixed dose is used.
 - Animals are observed for 14 days for signs of toxicity and mortality.
- Data Analysis: The study allows for the classification of the substance into a toxicity category based on the observed effects at different dose levels.

Reproductive and Developmental Toxicity (ICH Guideline S5(R3))

These studies are designed to evaluate the potential adverse effects of a substance on all aspects of reproduction.^{[14][15][16][17][18]}

- Study Segments:
 - Fertility and Early Embryonic Development: Assesses effects on male and female reproductive function.
 - Embryo-Fetal Development: Evaluates toxicity to the developing embryo and fetus during organogenesis.
 - Pre- and Postnatal Development: Examines effects on the pregnant female, delivery, and the growth and development of the offspring.
- Animal Models: Typically rats and rabbits.
- Procedure: The test substance is administered to animals before and during mating, throughout gestation, and during lactation, depending on the study segment. Endpoints

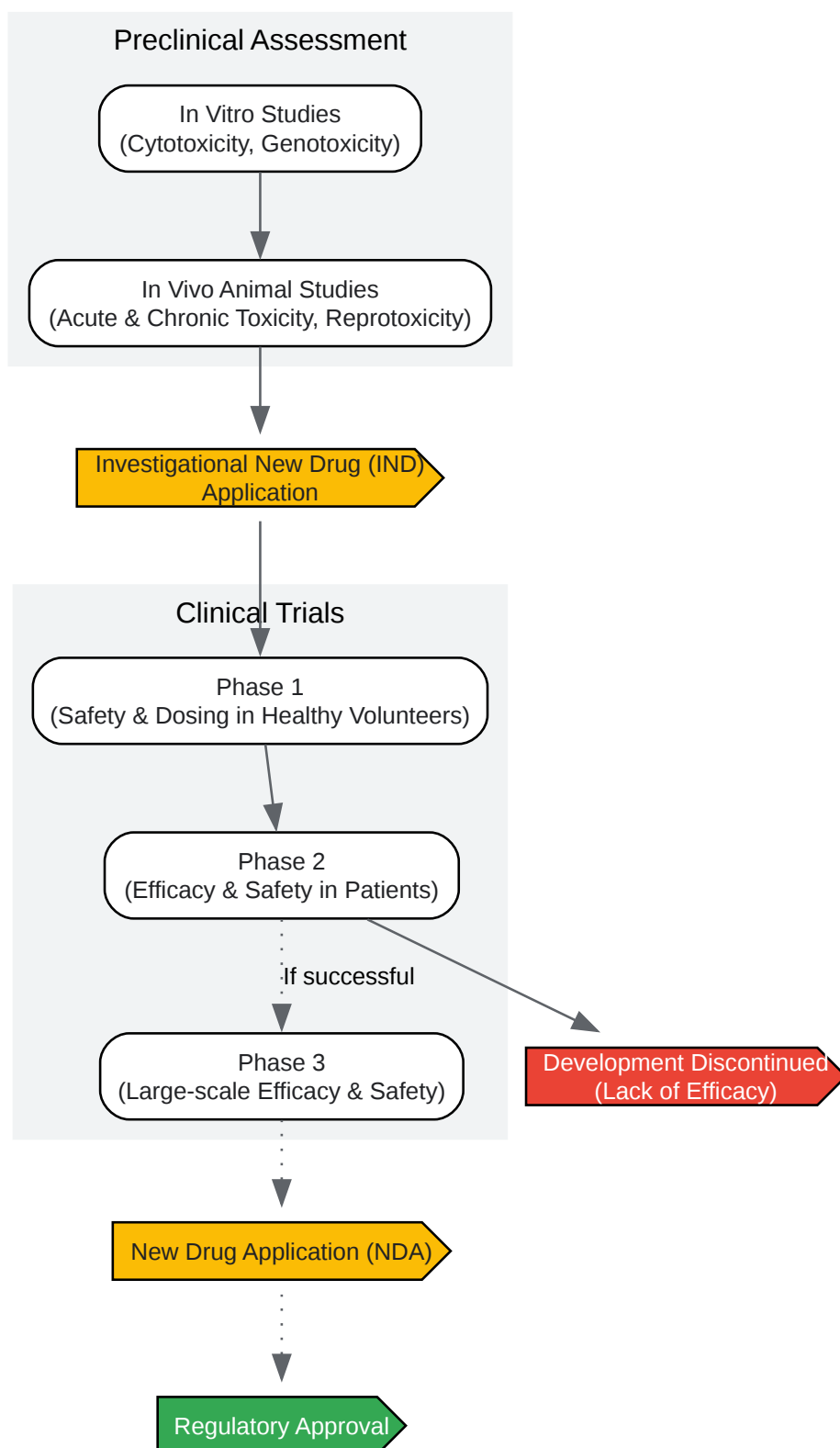
include effects on fertility, pregnancy outcomes, and offspring viability, growth, and development.

- Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) for reproductive and developmental toxicity is determined.

Experimental and Clinical Trial Workflows

The development of a new drug like Albitiazolium bromide follows a structured path from preclinical assessment to clinical trials.

Workflow: Preclinical to Clinical Evaluation



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Caption: Generalized workflow from preclinical to clinical development for a new drug candidate.

Conclusion

The available clinical data suggests that Albitiazolium bromide was well-tolerated in human subjects at the doses tested for the treatment of malaria. The observed adverse events were primarily mild to moderate and dose-dependent. However, a comprehensive preclinical toxicity profile is not publicly accessible, which limits a full assessment of its safety. The discontinuation of its development due to a lack of efficacy means that further toxicological studies are unlikely. The information provided in this guide, including its mechanism of action and representative toxicological testing protocols, serves as a framework for understanding the potential toxicological profile of Albitiazolium bromide and similar thiazolium-based compounds.

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